4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
The synthesis of 4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrrolidine rings.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and bicyclic systems such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Compared to these compounds, 4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of multiple heterocyclic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H29N7 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-methyl-4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C21H29N7/c1-15-14-19(26-8-3-4-9-26)25-21(22-15)28-12-10-27(11-13-28)20-17-6-5-7-18(17)23-16(2)24-20/h14H,3-13H2,1-2H3 |
InChI Key |
VKKQKQJIVVITBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)C)N5CCCC5 |
Origin of Product |
United States |
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